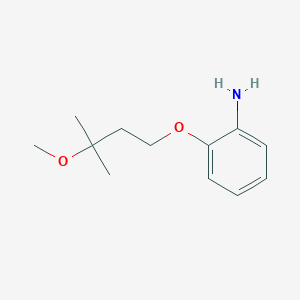

2-(3-Methoxy-3-methyl-butoxy)-phenylamine

Description

2-(3-Methoxy-3-methyl-butoxy)-phenylamine is a substituted phenylamine derivative characterized by a methoxy-methyl-substituted butoxy chain attached to the aromatic ring. This compound is primarily utilized as a building block in organic synthesis and pharmaceutical research . Its structural uniqueness lies in the branched alkoxy substituent, which combines electron-donating methoxy and sterically bulky methyl groups.

Properties

IUPAC Name |

2-(3-methoxy-3-methylbutoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-12(2,14-3)8-9-15-11-7-5-4-6-10(11)13/h4-7H,8-9,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXRHDICDFEALD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCOC1=CC=CC=C1N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-3-methyl-butoxy)-phenylamine typically involves the reaction of a phenylamine derivative with a 3-methoxy-3-methyl-butyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of 2-(3-Methoxy-3-methyl-butoxy)-phenylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-3-methyl-butoxy)-phenylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The phenylamine group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can lead to various halogenated or nitrated derivatives.

Scientific Research Applications

2-(3-Methoxy-3-methyl-butoxy)-phenylamine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 2-(3-Methoxy-3-methyl-butoxy)-phenylamine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural Features

The table below compares the substituents and key structural attributes of 2-(3-Methoxy-3-methyl-butoxy)-phenylamine with other phenylamine derivatives:

Key Observations :

- Electron Effects : The methoxy group in 2-(3-Methoxy-3-methyl-butoxy)-phenylamine is electron-donating, similar to methyl groups in (3,4-dimethyl)phenylamine. However, bromo substituents in (4-bromo-3-methyl)phenylamine introduce electron-withdrawing effects .

- Steric Hindrance : The 3-methyl group in the butoxy chain adds steric bulk, comparable to methyl groups on the aromatic ring in (3,4-dimethyl)phenylamine. This may influence binding interactions in biological systems .

- Reactivity : Unlike (3-ethynyl)phenylamine, which enables click chemistry , the target compound’s alkoxy chain may enhance solubility or serve as a hydrogen-bond acceptor.

Physicochemical Properties

- Solubility : Methoxy groups generally improve water solubility, while methyl groups may enhance lipid solubility. The branched butoxy chain could offer a balance, making the compound suitable for both aqueous and organic phases.

- Thermal Stability : Azomethines with triphenylamine cores show that methoxy substituents improve thermal stability in optoelectronic materials . This property may extend to the target compound in material science applications.

Biological Activity

The compound 2-(3-Methoxy-3-methyl-butoxy)-phenylamine , with the CAS number 883545-58-2, is an organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C13H19NO2

- Molecular Weight : 221.30 g/mol

- Structure : The compound features a phenylamine core substituted with a methoxy and butoxy group, contributing to its lipophilicity and potential for biological interactions.

The biological activity of 2-(3-Methoxy-3-methyl-butoxy)-phenylamine is hypothesized to involve several mechanisms:

- Receptor Modulation : The compound may interact with various receptors in the central nervous system (CNS) and peripheral systems, influencing neurotransmitter release and signaling pathways.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory profile.

Table 1: Summary of Biological Activities

Study 1: Antioxidant Properties

A study conducted by researchers at the University of Groningen investigated the antioxidant capabilities of various phenylamine derivatives, including 2-(3-Methoxy-3-methyl-butoxy)-phenylamine. The results indicated that this compound effectively reduced oxidative stress markers in cultured neuronal cells, suggesting a protective role against neurodegenerative conditions .

Study 2: Anti-inflammatory Activity

Research published in Pharmacology Reports demonstrated that 2-(3-Methoxy-3-methyl-butoxy)-phenylamine significantly inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This finding supports its potential use in treating inflammatory diseases .

Study 3: Neuroprotective Effects

In vitro experiments showed that the compound protected neuronal cells from apoptosis induced by oxidative stress. The mechanism was linked to the modulation of intracellular calcium levels and inhibition of caspase activation, indicating its potential as a neuroprotective agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.